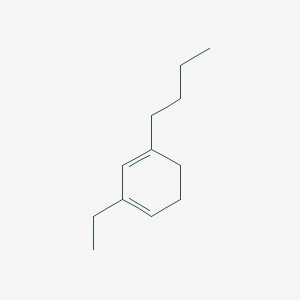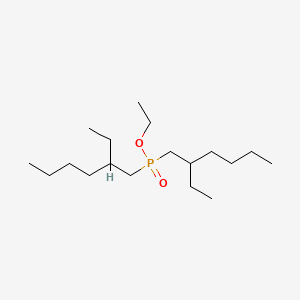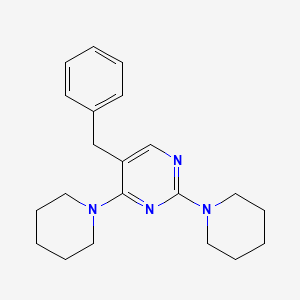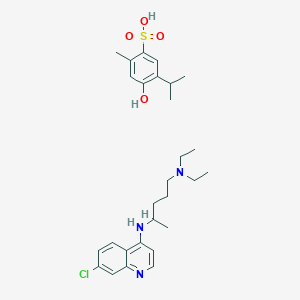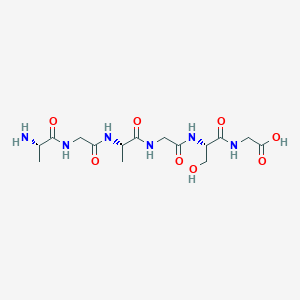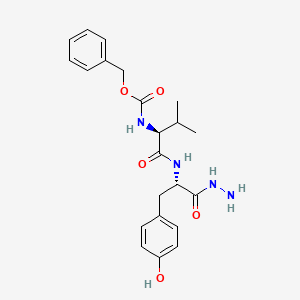
N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protective group in organic synthesis, and a hydrazide functional group, which is known for its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide typically involves the protection of amino acids followed by coupling reactions. One common method involves the use of benzyl chloroformate to introduce the benzyloxycarbonyl group under mild basic conditions . The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity. The use of protective groups and coupling reagents is optimized to ensure efficient production while minimizing side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug delivery systems, is ongoing.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino acids during synthesis, while the hydrazide group can form stable complexes with metal ions or act as a nucleophile in various reactions. These interactions can modulate enzyme activity, protein function, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N-(Benzyloxycarbonyl)-L-proline: Used as an inhibitor of prolidase and in peptide synthesis.
N-(Benzyloxycarbonyl)-L-phenylalanyl-L-phenylalanine: Utilized in peptide synthesis and as a biochemical reagent.
Uniqueness
N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide is unique due to its combination of protective and reactive groups, which allows for versatile applications in synthesis and research. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable tool in multiple scientific disciplines.
Properties
CAS No. |
5992-90-5 |
|---|---|
Molecular Formula |
C22H28N4O5 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C22H28N4O5/c1-14(2)19(25-22(30)31-13-16-6-4-3-5-7-16)21(29)24-18(20(28)26-23)12-15-8-10-17(27)11-9-15/h3-11,14,18-19,27H,12-13,23H2,1-2H3,(H,24,29)(H,25,30)(H,26,28)/t18-,19-/m0/s1 |
InChI Key |
MXPWFEYHDRBDHR-OALUTQOASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NN)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NN)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


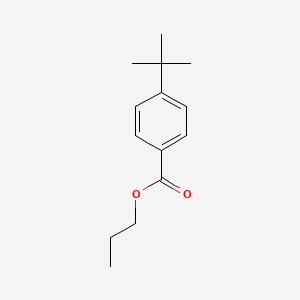
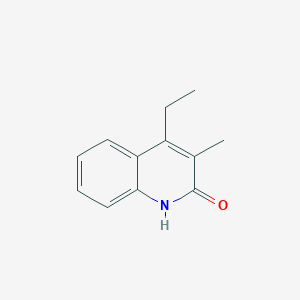
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)


